

CYM5181: A Technical Guide to its S1P1 Receptor Binding Affinity and Selectivity

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Compound of Interest				
Compound Name:	CYM5181			
Cat. No.:	B1669536	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity of **CYM5181** for the Sphingosine-1-Phosphate Receptor 1 (S1P1). **CYM5181** is a novel small molecule agonist for S1P1, a G protein-coupled receptor (GPCR) that plays a critical role in immune cell trafficking, endothelial barrier function, and vascular maturation.[1][2][3] Understanding the specific interaction of **CYM5181** with S1P1 is crucial for its potential therapeutic applications.

Quantitative Data Summary

While direct competitive binding affinity data (K_i or K_a) for **CYM5181** is not readily available in the public domain, its functional potency as an S1P1 agonist has been determined. The potency of **CYM5181** is reported with a pEC₅₀ value of -8.47.[1][4] This value indicates the negative logarithm of the molar concentration of the agonist that produces 50% of the maximum possible response.

CYM-5442, a chemically optimized successor to **CYM5181**, has been extensively characterized for its selectivity across the S1P receptor family. Although direct selectivity data for **CYM5181** is not published, the data for CYM-5442 provides valuable context, demonstrating high selectivity for S1P1.



Compound	Receptor Subtype	Agonist Format (EC50)	Antagonist Format (IC₅o)
CYM5181	S1P1	pEC ₅₀ = -8.47	Not Available
S1P2	Not Available	Not Available	
S1P3	Not Available	Not Available	_
S1P4	Not Available	Not Available	_
S1P5	Not Available	Not Available	_
CYM-5442	S1P1	1.35 ± 0.25 nM	N.A.
S1P2	N.A.	N.A.	
S1P3	N.A.	N.A.	_
S1P4	N.A.	N.D.	_
S1P5	20% at 10 μM	N.D.	_

N.A. denotes no activity observed. N.D. denotes not determined.

Experimental Protocols

The determination of the binding affinity and functional selectivity of compounds like **CYM5181** for S1P1 involves a variety of in vitro assays. Below are detailed methodologies for key experiments typically employed in this characterization.

Radioligand Competitive Binding Assay

This assay is the gold standard for determining the binding affinity (K_i) of a test compound. It measures the ability of an unlabeled compound (the competitor, e.g., **CYM5181**) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Protocol:

- Membrane Preparation:
 - Cells stably expressing the human S1P1 receptor are harvested.



- The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MqCl₂, 0.1 mM EDTA, pH 7.4).
- Protein concentration is determined using a standard method like the BCA assay.

Assay Procedure:

- The assay is typically performed in a 96-well plate format.
- To each well, add the membrane preparation (containing a defined amount of protein), a
 fixed concentration of a suitable radioligand for S1P1 (e.g., [32P]S1P or a tritiated S1P1
 antagonist), and varying concentrations of the unlabeled test compound (CYM5181).
- The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

Separation and Detection:

- The incubation is terminated by rapid filtration through a glass fiber filter plate to separate the receptor-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer to remove any nonspecifically bound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis:

 Non-specific binding is determined in the presence of a saturating concentration of an unlabeled high-affinity S1P1 ligand and is subtracted from the total binding to yield specific binding.



- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
- The binding affinity (K_i) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_a)$, where [L] is the concentration of the radioligand and K_a is its dissociation constant.

GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding. S1P1 primarily couples to G_i proteins. Agonist stimulation promotes the exchange of GDP for GTP on the $G\alpha$ subunit. This assay utilizes a non-hydrolyzable GTP analog, [35 S]GTP $_{y}$ S, to quantify this activation.

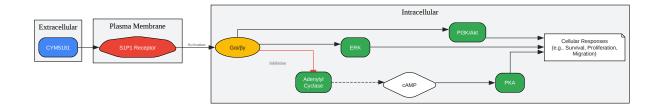
Protocol:

- Membrane Preparation:
 - Prepare cell membranes expressing the S1P receptor of interest as described in the radioligand binding assay protocol.
- Assay Procedure:
 - In a 96-well plate, incubate the cell membranes with varying concentrations of the agonist (e.g., **CYM5181**).
 - Add a fixed concentration of [35S]GTPyS and GDP to the reaction mixture. GDP is included to suppress basal GTPyS binding.
 - The incubation is carried out in an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Separation and Detection:
 - The reaction is terminated by rapid filtration through a filter plate to separate the membrane-bound [35S]GTPyS from the free form.



- The filters are washed with ice-cold buffer.
- The amount of bound [35S]GTPyS is determined by scintillation counting.
- Data Analysis:
 - Basal binding (in the absence of agonist) is subtracted from the agonist-stimulated binding to determine the net stimulation.
 - The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal stimulation, is calculated by fitting the concentration-response data to a sigmoidal curve.

Mandatory Visualizations S1P1 Signaling Pathway

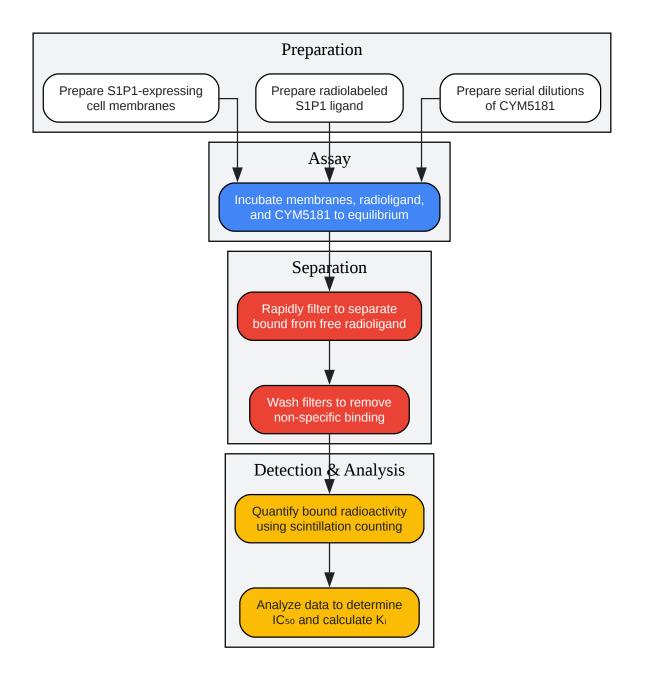


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Caption: S1P1 Signaling Pathway Activated by **CYM5181**.

Experimental Workflow for Radioligand Competitive Binding Assay





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Caption: Workflow for Radioligand Competitive Binding Assay.

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